Cas no 196810-09-0 (Methyl 2-(2-benzoylphenyl)amino-3-(4-hydroxyphenyl)propanoate)

Methyl 2-(2-benzoylphenyl)amino-3-(4-hydroxyphenyl)propanoate is a synthetic organic compound featuring a benzoylphenylamino group and a hydroxyphenylpropanoate ester moiety. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and fine chemical synthesis. The presence of both aromatic and ester functional groups enhances its versatility in coupling reactions and derivatization. The hydroxyphenyl group offers potential for further functionalization, while the ester moiety provides stability and controlled reactivity. Its well-defined molecular architecture makes it suitable for applications in drug discovery and material science, particularly where precise structural modifications are required. The compound's purity and stability ensure consistent performance in synthetic workflows.
Methyl 2-(2-benzoylphenyl)amino-3-(4-hydroxyphenyl)propanoate structure
196810-09-0 structure
Product name:Methyl 2-(2-benzoylphenyl)amino-3-(4-hydroxyphenyl)propanoate
CAS No:196810-09-0
MF:C23H21NO4
MW:375.417146444321
CID:117003
PubChem ID:10667178

Methyl 2-(2-benzoylphenyl)amino-3-(4-hydroxyphenyl)propanoate Chemical and Physical Properties

Names and Identifiers

    • L-Tyrosine,N-(2-benzoylphenyl)-, methyl ester
    • methyl (2S)-2-(2-benzoylanilino)-3-(4-hydroxyphenyl)propanoate
    • Methyl 2-[(2-benzoylphenyl)amino]-3-(4-hydroxyphenyl)propanoate
    • METHYL N-(2-BENZOYLPHENYL)-L-TYROSINATE
    • 196810-09-0
    • AKOS030241175
    • SCHEMBL1749468
    • NORMSRFGHVKNJL-NRFANRHFSA-N
    • DTXSID80443254
    • methyl 2(S)-(2-benzoylphenylamino)-3-(4-hydroxyphenyl)propionate
    • N-(2-benzoylphenyl)tyrosine methyl ester
    • (S)-2-(2-Benzoyl-phenylamino)-3-(4-hydroxy-phenyl)-propionic acid methyl ester
    • (2S)-2-((2-benzoylphenyl)amino)-3-(4-hydroxyphenyl)-propionic acid methyl ester
    • Methyl 2-(2-benzoylphenyl)amino-3-(4-hydroxyphenyl)propanoate
    • Inchi: InChI=1S/C23H21NO4/c1-28-23(27)21(15-16-11-13-18(25)14-12-16)24-20-10-6-5-9-19(20)22(26)17-7-3-2-4-8-17/h2-14,21,24-25H,15H2,1H3
    • InChI Key: NORMSRFGHVKNJL-UHFFFAOYSA-N
    • SMILES: COC(C(NC1=CC=CC=C1C(C1C=CC=CC=1)=O)CC1C=CC(O)=CC=1)=O

Computed Properties

  • Exact Mass: 375.14713
  • Monoisotopic Mass: 375.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 8
  • Complexity: 509
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: 10
  • Topological Polar Surface Area: 75.6Ų
  • Surface Charge: 0
  • XLogP3: 5.4

Experimental Properties

  • PSA: 75.63

Methyl 2-(2-benzoylphenyl)amino-3-(4-hydroxyphenyl)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AD61513-10mg
L-Tyrosine,N-(2-benzoylphenyl)-, methyl ester
196810-09-0 >97%
10mg
$240.00 2024-04-20
A2B Chem LLC
AD61513-500mg
L-Tyrosine,N-(2-benzoylphenyl)-, methyl ester
196810-09-0 >97%
500mg
$392.00 2024-04-20
TRC
M103940-100mg
Methyl 2-[(2-benzoylphenyl)amino]-3-(4-hydroxyphenyl)propanoate
196810-09-0
100mg
$ 285.00 2022-06-04
A2B Chem LLC
AD61513-5g
L-Tyrosine,N-(2-benzoylphenyl)-, methyl ester
196810-09-0 >97%
5g
$1919.00 2024-04-20
A2B Chem LLC
AD61513-1mg
L-Tyrosine,N-(2-benzoylphenyl)-, methyl ester
196810-09-0 >97%
1mg
$201.00 2024-04-20
A2B Chem LLC
AD61513-1g
L-Tyrosine,N-(2-benzoylphenyl)-, methyl ester
196810-09-0 >97%
1g
$540.00 2024-04-20
TRC
M103940-50mg
Methyl 2-[(2-benzoylphenyl)amino]-3-(4-hydroxyphenyl)propanoate
196810-09-0
50mg
$ 170.00 2022-06-04
A2B Chem LLC
AD61513-5mg
L-Tyrosine,N-(2-benzoylphenyl)-, methyl ester
196810-09-0 >97%
5mg
$214.00 2024-04-20

Additional information on Methyl 2-(2-benzoylphenyl)amino-3-(4-hydroxyphenyl)propanoate

Introduction to Methyl 2-(2-benzoylphenyl)amino-3-(4-hydroxyphenyl)propanoate (CAS No. 196810-09-0)

Methyl 2-(2-benzoylphenyl)amino-3-(4-hydroxyphenyl)propanoate, identified by its CAS number 196810-09-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, exhibits a unique combination of functional groups that make it a promising candidate for various biochemical applications. The presence of both benzoylphenyl and 4-hydroxyphenyl moieties, coupled with an amine and carboxylate functionality, suggests potential roles in drug design and development.

The Methyl 2-(2-benzoylphenyl)amino-3-(4-hydroxyphenyl)propanoate molecule represents a sophisticated scaffold that could be utilized in the synthesis of novel therapeutic agents. Its structural features are particularly relevant in the context of modern drug discovery, where the integration of multiple pharmacophores into a single entity is often desired to enhance binding affinity and selectivity. The benzoyl group, for instance, is frequently employed in medicinal chemistry due to its ability to modulate electronic properties and interact with biological targets through hydrogen bonding or hydrophobic effects.

In recent years, there has been a surge in research focused on developing small molecules that can modulate complex biological pathways. The Methyl 2-(2-benzoylphenyl)amino-3-(4-hydroxyphenyl)propanoate compound, with its dual amine and hydroxyl functionalities, positions itself as a versatile building block for such endeavors. The hydroxyl group, in particular, is a key pharmacophore that has been extensively studied for its role in enzyme inhibition and receptor binding. Its incorporation into the molecular framework of this compound suggests potential applications in the treatment of metabolic disorders, inflammation, and other diseases where oxidative stress plays a significant role.

The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired stereocenters and functional groups. These techniques not only enhance the efficiency of the synthetic route but also allow for greater control over the molecular architecture of the final product.

The pharmacological potential of Methyl 2-(2-benzoylphenyl)amino-3-(4-hydroxyphenyl)propanoate has been explored in several preclinical studies. Researchers have investigated its interactions with various enzymes and receptors, aiming to identify novel therapeutic targets. For instance, preliminary studies suggest that this compound may exhibit inhibitory activity against certain kinases involved in cancer progression. Additionally, its ability to modulate mitochondrial function has been observed in vitro, indicating potential applications in neuroprotective therapies.

The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Many successful drugs on the market today are derived from natural compounds that have been chemically modified to improve their pharmacokinetic properties. The structural motifs present in Methyl 2-(2-benzoylphenyl)amino-3-(4-hydroxyphenyl)

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